molecular formula C12H12N4O3S B8765827 4-(4-Amino-3-(methylthio)phenoxy)-3-nitropyridin-2-amine

4-(4-Amino-3-(methylthio)phenoxy)-3-nitropyridin-2-amine

Cat. No. B8765827
M. Wt: 292.32 g/mol
InChI Key: NEQFCQTUVUQLFX-UHFFFAOYSA-N
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Patent
US08198279B2

Procedure details

Method A2 Sodium hydride (148 mg) was added to dry DMSO (5.5 mL) and the mixture was stirred at RT for 20 minutes under Ar atmosphere. 4-amino-3-(methylthio)phenol (573 mg, 3.7 mmol) was added thereto, and the mixture stirred for 10 more minutes. Next, 4-Chloro-3-nitropyridin-2-amine (3.7 mmol) was added, and the mixture was heated to 100′C and stirred for 3 hours. After cooling down, water was added, and the mixture extracted three times with EtOAc. The combined organic layers were washed first with a saturated aqueous sodium hydrogen carbonate solution then water, dried over MgSO4 and evaporated to afford the title compound (657 mg, 61%) was obtained after purification by chromatography on silica gel (EtOAc-DCM, 1:1) as a red brown solid (Rf 0.56, EtOAc-DCM, 1:1).
Quantity
148 mg
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
573 mg
Type
reactant
Reaction Step Two
Quantity
3.7 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
[H-].[Na+].CS(C)=O.[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][C:9]=1[S:15][CH3:16].Cl[C:18]1[CH:23]=[CH:22][N:21]=[C:20]([NH2:24])[C:19]=1[N+:25]([O-:27])=[O:26]>O>[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][C:18]2[CH:23]=[CH:22][N:21]=[C:20]([NH2:24])[C:19]=2[N+:25]([O-:27])=[O:26])=[CH:10][C:9]=1[S:15][CH3:16] |f:0.1|

Inputs

Step One
Name
Quantity
148 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5.5 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
573 mg
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)SC
Step Three
Name
Quantity
3.7 mmol
Type
reactant
Smiles
ClC1=C(C(=NC=C1)N)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 20 minutes under Ar atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 10 more minutes
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 100′C
STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted three times with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed first with a saturated aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=C(C=C(OC2=C(C(=NC=C2)N)[N+](=O)[O-])C=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 657 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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